(7-nitroquinolin-8-yl) 3-ethoxybenzoate
Description
(7-Nitroquinolin-8-yl) 3-ethoxybenzoate is a synthetic quinoline derivative characterized by a nitro (-NO₂) substituent at the 7-position of the quinoline core and a 3-ethoxybenzoate ester group at the 8-position. Quinoline derivatives are renowned for their pharmacological versatility, with applications ranging from antimicrobial agents to kinase inhibitors.
Properties
CAS No. |
29002-09-3 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3-ethoxybenzoate |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-14-7-3-5-13(11-14)18(21)25-17-15(20(22)23)9-8-12-6-4-10-19-16(12)17/h3-11H,2H2,1H3 |
InChI Key |
GSPLWVCWRITULV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
29002-09-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves several steps. One common method includes the esterification of benzoic acid derivatives with quinolyl alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
(7-nitroquinolin-8-yl) 3-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(7-nitroquinolin-8-yl) 3-ethoxybenzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinolyl ester moiety can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (7-nitroquinolin-8-yl) 3-ethoxybenzoate with nitroquinoline derivatives reported in the literature, focusing on structural variations, spectroscopic profiles, and functional implications.
Substituent Position and Electronic Effects
- Nitro Group Position: The nitro group at position 7 (vs. position 3 in compounds like NQ1–NQ14 from ) alters the electron density distribution.
- Ester Functionality : The 3-ethoxybenzoate group distinguishes this compound from derivatives with halogenated (e.g., bromo, chloro) or trifluoromethyl substituents. The ethoxy group’s electron-donating nature contrasts with electron-withdrawing halogens, which could reduce metabolic stability but improve solubility in polar solvents .
Physicochemical Properties
Key data from analogous nitroquinoline derivatives are summarized below:
- Melting Points: Halogenated derivatives (e.g., NQ3) exhibit higher melting points (256°C) due to stronger intermolecular forces (e.g., halogen bonding), whereas ethoxy-containing analogs (e.g., NQ14) show even higher values (286°C), likely due to hydrogen bonding from the ethoxy group . The absence of halogens in this compound may result in a lower melting point compared to NQ3 or NQ13.
- Lipophilicity: The 3-ethoxybenzoate group likely increases logP (octanol-water partition coefficient) relative to halogenated derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility .
Spectroscopic Characterization
Spectroscopic data from and provide benchmarks for comparison:
- ¹H NMR: Aromatic protons in the quinoline ring of nitro-substituted derivatives typically resonate between δ 7.5–9.0 ppm. The ethoxy group’s methylene protons (OCH₂CH₃) would appear as a quartet near δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (OCH₂), distinct from halogenated analogs lacking ethoxy signals .
- ¹³C NMR: The nitro group’s carbon (C-NO₂) in quinoline derivatives resonates near δ 140–150 ppm, while the ester carbonyl (C=O) in 3-ethoxybenzoate would appear at δ 165–170 ppm .
Pharmacological Implications
- Bioactivity: Nitroquinolines are often explored as antimicrobial or anticancer agents. The 7-nitro configuration may confer unique activity compared to 3-nitro isomers, as substituent position critically influences target binding (e.g., DNA intercalation or enzyme inhibition) .
- Metabolism : The ethoxy group may undergo oxidative metabolism (e.g., O-deethylation), contrasting with halogenated derivatives, which are more resistant to metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
